N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 851132-43-9
Cat. No.: VC4187389
Molecular Formula: C18H16FN3O2S
Molecular Weight: 357.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851132-43-9 |
|---|---|
| Molecular Formula | C18H16FN3O2S |
| Molecular Weight | 357.4 |
| IUPAC Name | N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16FN3O2S/c1-24-16-7-3-6-15(11-16)22-9-8-20-18(22)25-12-17(23)21-14-5-2-4-13(19)10-14/h2-11H,12H2,1H3,(H,21,23) |
| Standard InChI Key | MWYPXOKJIZDBJB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Features
N-(3-Fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide belongs to the class of imidazole-based acetamides, characterized by a sulfur-linked thioether bridge and aromatic substituents. Its molecular formula is C₁₈H₁₆FN₃O₂S, with a molecular weight of 357.4 g/mol. The IUPAC name reflects its substituents: a 3-fluorophenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl group on the imidazole ring.
Key Structural Attributes:
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Imidazole Core: A five-membered heterocyclic ring with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
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Thioether Linkage: The sulfanyl group (-S-) enhances metabolic stability compared to oxygen analogs.
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Aromatic Substitutents: The 3-fluorophenyl and 3-methoxyphenyl groups contribute to lipophilicity and target affinity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 851132-43-9 | |
| Molecular Formula | C₁₈H₁₆FN₃O₂S | |
| Molecular Weight | 357.4 g/mol | |
| IUPAC Name | N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
| SMILES | COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F |
Synthesis and Optimization
The synthesis of N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves a multi-step protocol optimized for yield and purity:
Step 1: Formation of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol
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Reagents: 3-Methoxybenzaldehyde, ammonium acetate, and elemental sulfur.
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Conditions: Reflux in ethanol at 80°C for 12 hours.
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Yield: ~65% (reported for analogous compounds).
Step 2: Acetylation with 2-Chloro-N-(3-Fluorophenyl)Acetamide
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Coupling Agent: K₂CO₃ in dimethylformamide (DMF) at 60°C.
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Reaction Time: 6–8 hours.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Critical Parameters:
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Temperature Control: Exceeding 70°C during acetylation leads to byproduct formation.
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Solvent Choice: DMF enhances solubility of intermediates but requires rigorous drying.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro assays.
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Thermal Stability: Decomposes at 215°C, as observed in differential scanning calorimetry.
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Photostability: Susceptible to UV degradation; storage recommended at -20°C in amber vials .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–6.75 (m, 8H, aromatic-H), 3.82 (s, 3H, OCH₃).
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IR (KBr): 1654 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
Biological Activities and Mechanisms
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 Activation | |
| A549 (Lung) | 18.7 | CDK1 Inhibition | |
| HEK-293 (Normal) | >100 | Low Toxicity |
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), outperforming fluconazole in biofilm disruption assays.
Future Research Directions
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